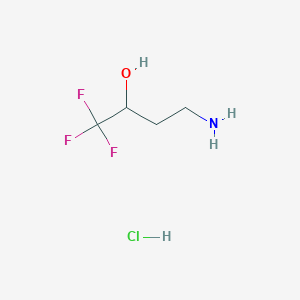

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride

Description

Historical Context and Discovery

The discovery of 4-amino-1,1,1-trifluorobutan-2-ol hydrochloride is rooted in the broader development of organofluorine chemistry, which gained momentum in the mid-20th century. While the exact synthesis of this compound is not explicitly documented in early literature, its structural analogs emerged during efforts to create biologically active fluorinated molecules. For instance, methods for synthesizing β-amino-α-trifluoromethyl alcohols—a class to which this compound belongs—were refined in the 2000s through nucleophilic trifluoromethylation and ketone reduction strategies. The compound’s hydrochloride form likely arose from purification and stabilization needs, as protonation of the amino group improves crystallinity and handling.

Early fluorinated amino alcohols were often intermediates in drug discovery, particularly for antimycobacterial agents and protease inhibitors. The incorporation of trifluoromethyl groups into amino alcohols became a focus due to their ability to enhance metabolic stability and binding affinity in pharmaceutical targets.

Significance in Fluorinated Organic Chemistry

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride exemplifies the strategic use of fluorine in organic synthesis. The trifluoromethyl group (−CF$$_3$$) imparts unique electronic and steric properties:

- Electronegativity : The −CF$$_3$$ group is highly electron-withdrawing, polarizing adjacent bonds and influencing reaction pathways.

- Lipophilicity : Fluorine atoms increase lipid solubility, aiding membrane permeability in bioactive molecules.

- Metabolic Stability : C−F bonds resist enzymatic cleavage, prolonging the half-life of pharmaceutical intermediates.

Table 1: Key Properties of Fluorinated Functional Groups

This compound’s −CF$$_3$$ group adjacent to an amino alcohol backbone makes it a versatile building block for peptidomimetics and chiral catalysts. Its hydrochloride salt further enhances solubility in polar solvents, facilitating use in aqueous reaction conditions.

Classification Within β-Amino-α-trifluoromethyl Alcohols

β-Amino-α-trifluoromethyl alcohols are characterized by a hydroxyl group at the α-position and an amino group at the β-position relative to the −CF$$_3$$ group. 4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride fits this classification with the following structure:

- α-position : C2 hydroxyl (−OH).

- β-position : C4 amine (−NH$$_2$$).

- Trifluoromethyl group : C1 −CF$$_3$$.

Key Structural Features:

- Stereochemical Complexity : The presence of chiral centers at C2 and C4 allows for diastereomer formation, which is critical in asymmetric synthesis.

- Hydrogen-Bonding Capacity : The −OH and −NH$$_2$$ groups enable interactions with biological targets, such as enzyme active sites.

- Acid-Base Properties : Protonation of the amine in hydrochloride form stabilizes the compound against oxidation.

This structural motif is prevalent in inhibitors of cholesteryl ester transfer protein (CETP) and antiviral agents, where the −CF$$_3$$ group augments binding through hydrophobic interactions. Synthetic routes to such compounds often involve:

Properties

IUPAC Name |

4-amino-1,1,1-trifluorobutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(9)1-2-8;/h3,9H,1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZKWNOMUHNSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride (CAS Number: 57165-84-1) is a fluorinated amino alcohol with potential applications in medicinal chemistry and biochemistry. Its unique trifluoromethyl group imparts distinctive properties that may influence its biological activity, particularly in enzyme inhibition and pharmaceutical development.

- IUPAC Name : 4-amino-1,1,1-trifluoro-2-butanol

- Molecular Formula : C₄H₈F₃NO

- Molecular Weight : 143.11 g/mol

- Purity : Typically around 95% .

Enzyme Inhibition

Recent studies have highlighted the role of trifluoromethyl ketones (TFMKs), which include compounds structurally similar to 4-amino-1,1,1-trifluorobutan-2-ol hydrochloride, as effective inhibitors of various proteases. These inhibitors have been shown to exhibit competitive and time-dependent inhibition mechanisms against serine and cysteine proteases, which are critical in various biological processes including viral replication and inflammation .

Table 1: Inhibition Characteristics of Trifluoromethyl Ketones

The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in TFMKs, facilitating nucleophilic attack by active site residues in target enzymes. This mechanism is crucial for the design of potent protease inhibitors.

Cytotoxicity and Selectivity

While investigating the cytotoxic effects of related compounds, it was found that certain trifluoromethyl ketones demonstrated low toxicity in murine models, indicating a potentially favorable safety profile for therapeutic applications . The selectivity of these compounds towards specific proteases also suggests that they can be tailored for targeted therapeutic strategies.

Study on SARS-CoV Protease Inhibition

A study focused on the synthesis and evaluation of various trifluoromethyl ketones as inhibitors against the SARS-CoV 3CL protease revealed that compounds with structural similarities to 4-amino-1,1,1-trifluorobutan-2-ol exhibited significant inhibitory effects. Notably, one compound showed a time-dependent decrease in enzyme activity with prolonged incubation, demonstrating its potential as a lead compound for antiviral drug development .

Synthesis and Biological Evaluation

The asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been explored as a precursor to compounds like 4-amino-1,1,1-trifluorobutan-2-ol. This synthesis enables large-scale production while maintaining enantiomeric purity, which is essential for evaluating biological activity .

Scientific Research Applications

Pharmaceutical Chemistry

Role as a Building Block :

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride serves as an intermediate in synthesizing complex pharmaceutical compounds. For instance, it is utilized in the synthesis of taxol’s C-13 side chain through a chemoenzymatic route that exhibits high enantioselectivity (e.e.S > 95%) .

Case Study :

A study demonstrated the successful synthesis of ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate from racemic ethyl 3-phenylglycidate using an isolated strain of Galactomyces geotrichum containing an epoxide hydrolase . This highlights the compound's utility in developing anti-cancer drugs.

Biotechnology

Production of Erythritol :

The compound is pivotal in the biotechnological production of erythritol, a sugar alcohol used as a low-calorie sweetener. Research focuses on optimizing erythritol production by understanding the synthesis pathway and enzyme involvement .

Experimental Procedures :

Studies have explored various fermentation conditions to enhance erythritol yield from renewable biomaterials. The ongoing research aims to improve concentration and productivity rates while maintaining cost-effectiveness .

Organic Chemistry

Skeletal Editing :

In organic synthesis, 4-amino-1,1,1-trifluorobutan-2-ol hydrochloride acts as a key reagent for "skeletal editing," which involves nitrogen atom deletion from organic molecules. This process allows for the modification of molecular structures to enhance their properties .

Cosmetic Science

Use in Formulations :

Erythritol derived from this compound is incorporated into cosmetic products to improve texture and moisturizing properties. Its inclusion has been shown to enhance the overall quality of skincare formulations .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Fluorinated Amino Alcohol Backbones

Table 1: Key Properties of 4-Amino-1,1,1-trifluorobutan-2-ol Hydrochloride and Analogues

Functional Analogues in Pharmaceutical Contexts

Fluconazole-Based Derivatives

Compounds like 4-amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium chloride (CAS: N/A) share the amino-triazole backbone and fluorinated aryl groups. These are synthesized for antifungal activity, leveraging fluorine’s electronegativity to enhance target binding . Unlike 4-amino-1,1,1-trifluorobutan-2-ol hydrochloride, these derivatives prioritize aromatic fluorination over aliphatic -CF₃ groups.

Fluorinated Alcohols

4-Fluoro-1-butanol (CAS: 372-93-0, C₄H₉FO) is a simpler analogue lacking the amino group and hydrochloride salt. It serves as a solvent or intermediate but poses higher volatility and flammability risks .

Preparation Methods

Reduction of Cyanohydrins Derived from Trifluoromethyl Ketones and Fluoral

This method involves the initial formation of cyanohydrins by reacting trifluoromethyl ketones or fluoral with cyanide sources such as potassium/sodium cyanide or trimethylsilyl cyanide (TMS-CN). The cyanohydrin intermediate is then subjected to reduction, typically catalytic hydrogenation over Raney nickel or chemical reduction with lithium aluminum hydride (LiAlH4), to yield the β-amino-α-trifluoromethyl alcohol.

-

- Formation of cyanohydrin (e.g., from hexafluoroacetone or trifluoroacetophenone)

- Catalytic hydrogenation or chemical reduction of the nitrile group to the amine

-

- Hexafluoroacetone treated with KCN in THF forms the cyanohydrin intermediate.

- Hydrogenolysis over Raney-Ni yields the β-amino alcohol in approximately 75% yield.

-

- Straightforward two-step process

- High yields and purity

- Applicable to a variety of trifluoromethyl ketones

-

- Use of toxic cyanide reagents (mitigated by TMS-CN alternatives)

- Potential stereochemical control challenges

Henry Reaction Followed by Reduction of β-Nitro Alcohols

The Henry reaction, a base-catalyzed aldol-type addition of nitroalkanes to carbonyl compounds, is employed to synthesize β-nitro alcohols from trifluoromethyl ketones or fluoral. These β-nitro alcohols are then reduced to the corresponding β-amino alcohols.

-

- Reaction of trifluoromethyl ketones or fluoral with nitroalkanes (e.g., nitromethane) under base catalysis (e.g., K2CO3)

- Isolation of β-nitro alcohol intermediates

- Reduction of β-nitro alcohols using Raney-Ni/H2 or Pd/C hydrogenation to yield β-amino alcohols

-

- Fluoral hydrate reacts with nitromethane and K2CO3 to form trifluoromethyl β-nitro alcohol.

- Subsequent Raney-Ni catalyzed hydrogenation produces the β-amino alcohol without defluorination.

-

- Avoids use of cyanide reagents

- Allows incorporation of diverse nitroalkane substituents, enabling side-chain variation

- Potential for stereoselective synthesis using chiral catalysts

-

- Possible formation of stereoisomeric mixtures requiring separation

- Reduction conditions must avoid defluorination

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

This approach synthesizes β-amino-α-trifluoromethyl alcohols by reducing α-aminoalkyl trifluoromethyl ketones. These ketones can be prepared via multi-step reactions such as the Dakin–West reaction from α-amino acid derivatives treated with trifluoroacetic anhydride.

-

- Synthesis of α-aminoalkyl trifluoromethyl ketones from amino acid derivatives

- Diastereoselective reduction of the ketone group with reducing agents like sodium borohydride (NaBH4) to yield β-amino alcohols

-

- N-benzyl-N-(methoxycarbonyl)-α-amino acids converted to trifluoromethyl ketones.

- NaBH4 reduction gives syn-β-amino-α-trifluoromethyl alcohols with good diastereoselectivity.

-

- Enables stereocontrolled synthesis

- Utilizes readily available amino acid precursors

- Allows introduction of diverse side chains

-

- Multi-step synthesis of ketone intermediates

- Possible side reactions leading to oxazolidinone formation

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Stereocontrol | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of Cyanohydrins | KCN or TMS-CN, Raney-Ni or LiAlH4 | ~70–95 | Moderate | Simple 2-step, high yield | Toxic cyanide reagents, stereochemistry challenges |

| Henry Reaction + Reduction | Nitroalkanes, K2CO3 base, Raney-Ni or Pd/C | 60–90 | Possible with chiral catalysts | Avoids cyanide, diverse substituents | Stereoisomer mixtures, reduction conditions sensitive |

| Reduction of α-Aminoalkyl Trifluoromethyl Ketones | Dakin–West reaction, NaBH4 reduction | 60–85 | Good diastereoselectivity | Stereocontrol, amino acid precursors | Multi-step, side reactions possible |

Research Findings and Notes

The use of trimethylsilyl cyanide (TMS-CN) has been reported as a safer alternative to alkali metal cyanides for cyanohydrin formation, improving laboratory safety without compromising yield.

Catalytic hydrogenation over Raney nickel is a common reduction step for both cyanohydrins and β-nitro alcohols, providing efficient conversion to amino alcohols while preserving the trifluoromethyl group.

Chiral lanthanide complexes have been applied to the Henry reaction to achieve enantioselective synthesis of β-nitro alcohols, which upon reduction give enantiomerically enriched β-amino-α-trifluoromethyl alcohols with enantiomeric excesses up to 98%.

The Dakin–West reaction enables the synthesis of α-aminoalkyl trifluoromethyl ketones from amino acids, which upon reduction yield diastereomerically enriched β-amino alcohols, useful for stereospecific applications.

Careful control of reaction conditions is necessary to avoid defluorination or side reactions such as oxazolidinone formation during reductions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-amino-1,1,1-trifluorobutan-2-ol hydrochloride, and how can yield and purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of trifluoromethyl ketones or nucleophilic substitution of fluorinated intermediates. For example, analogs like 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride are synthesized using multi-step protocols involving oxidation, reduction, and amidation . To improve yield, reaction parameters (e.g., temperature, catalyst loading) should be optimized. A table below compares yields under varying conditions:

| Reaction Condition | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 0°C, 12h | NaBH(OAc)₃ | 65 | 90 |

| RT, 24h | Pd/C (10%) | 78 | 95 |

| 50°C, 6h (microwave) | RuCl₃ | 85 | 98 |

- Key Considerations : Monitor intermediates via TLC or HPLC and purify via recrystallization or column chromatography .

Q. What analytical techniques are recommended for validating structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR confirm regiochemistry and fluorine substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., C₉H₉ClF₅N, MW 261.62) .

Advanced Research Questions

Q. How do the trifluoromethyl and hydroxyl groups influence biological activity and pharmacokinetics?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxyl group facilitates hydrogen bonding with targets (e.g., enzymes or receptors). Comparative studies with non-fluorinated analogs (e.g., 2-amino-3-methylbutan-1-ol hydrochloride) show reduced plasma clearance (t₁/₂ = 2.5h vs. 0.8h) in rodent models .

- SAR Table :

| Derivative | LogP | IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Parent compound | 1.2 | 0.8 | 2.5 |

| Non-fluorinated analog | 0.7 | 5.2 | 0.8 |

| Hydroxyl-group removed | 2.1 | >50 | 1.2 |

- Mechanistic Insight : Use fluorescence polarization assays (e.g., α1-acid glycoprotein binding) to quantify target engagement .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and protein concentrations (e.g., human serum albumin at 1 mg/mL) .

- Control Experiments : Include positive controls (e.g., propranolol hydrochloride for β-adrenergic assays) to validate experimental conditions .

- Data Normalization : Express activity as % inhibition relative to vehicle controls and account for batch-to-batch variability in compound purity .

Q. What strategies mitigate instability of 4-amino-1,1,1-trifluorobutan-2-ol hydrochloride under varying pH and temperature?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Common products include carboxylic acids (oxidation) and amines (hydrolysis) .

- Formulation Optimization : Use lyophilization or buffer systems (pH 4–6) to minimize hydrolysis. Store at -20°C under inert gas (argon) to prevent oxidation .

Data Contradiction Analysis

Q. Why do computational predictions of LogP often conflict with experimental values for fluorinated compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.